BenchChemオンラインストアへようこそ!

5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one

Lipophilic efficiency CNS MPO Drug-likeness

This compound delivers a unique 3D architecture—a pyrazine ether recognition element linked via a flexible pentanone spacer to a phenyl-rich lipophilic tail on a pyrrolidine scaffold. It enables exploration of lipophilic channels adjacent to heterocycle-binding sites in kinases and GPCRs, where morpholine or pyrimidine analogs fall short. With XLogP3 2.6 and MW 325.4, it occupies favorable CNS MPO property space, serving as an ideal reference for neurological SAR programs. Unprotected pyrrolidine and amide positions support downstream functionalization for focused library synthesis.

Molecular Formula C19H23N3O2
Molecular Weight 325.412
CAS No. 2034396-28-4
Cat. No. B2546358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one
CAS2034396-28-4
Molecular FormulaC19H23N3O2
Molecular Weight325.412
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CN=C2)C(=O)CCCCC3=CC=CC=C3
InChIInChI=1S/C19H23N3O2/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-13-10-17(15-22)24-18-14-20-11-12-21-18/h1-3,6-7,11-12,14,17H,4-5,8-10,13,15H2
InChIKeyZOLHURVPIUPKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one (CAS 2034396-28-4): Core Chemical Identity and Procurement Baseline


5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one (CAS 2034396-28-4) is a fully synthetic, small-molecule amide–ether hybrid featuring a pyrrolidine ring substituted at the 3-position with a pyrazin-2-yloxy group and N-acylated with a linear 5-phenylpentanoyl chain [1]. It is primarily cataloged as a research chemical and potential synthetic intermediate, with a molecular weight of 325.4 g/mol and a calculated XLogP3 of 2.6, placing it in a favorable property space for cell permeability [1]. Its structure incorporates a phenyl-rich lipophilic tail, a central pyrrolidine scaffold, and a pyrazine heterocycle, a combination that distinguishes it from simpler pyrrolidine amides or pyrazine ethers available in screening collections [1].

Why Generic Substitution Fails for 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one in Focused Research Applications


This compound occupies a distinct chemical space at the intersection of a flexible pentanone linker, a pyrazine ether, and a pyrrolidine amide. Closely related analogs—such as (4-morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034396-37-5) or 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine—alter either the acyl domain or the pyrazine attachment point, which can fundamentally change the vector and electronics of key hydrogen-bond acceptor sites [1]. In the absence of publicly available comparative pharmacological data, the compound's value proposition rests on its unique 3D architecture, which provides a distinct SAR probe for targets where the spatial relationship between a lipophilic tail and a heterocyclic recognition element is critical [1]. Generic pyrrolidine amides or pyrazine ethers cannot replicate this precise substitution pattern, making them unsuitable as drop-in replacements for assays or synthetic elaboration requiring this exact scaffold [1].

Quantitative Differentiation Evidence for 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one Against Closest Analogs


Lipophilic Ligand Efficiency Potential: ClogP and Molecular Weight Versus Morpholine and Pyrimidine Analogs

The compound's calculated partition coefficient (XLogP3 = 2.6) and molecular weight (325.4 g/mol) position it in a more lipophilic region compared to the morpholine analog (4-morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, which is expected to have a lower logP due to the morpholine oxygen, and less lipophilic than the pyrimidine analog 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine, which lacks the extensive alkyl-phenyl chain [1]. This differential lipophilicity can be critical when optimizing for membrane penetration or target binding where a specific logP window is required [1].

Lipophilic efficiency CNS MPO Drug-likeness

Hydrogen-Bond Acceptor Capability Compared to Saturated Pyrrolidine-Ether Analogs

With four hydrogen-bond acceptor sites (pyrazine nitrogens, pyrrolidine amide carbonyl, and ether oxygen), this compound offers a distinct acceptor profile compared to analogs like tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate, which has only three acceptors and replaces the amide carbonyl with a carbamate, altering both geometry and electronics [1]. The pyrazine ring provides a π-deficient aromatic system capable of additional anion-π interactions, a feature absent in saturated heterocyclic ether analogs [1].

H-bond interactions target engagement molecular recognition

Evidence-Backed Application Scenarios for 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one


SAR Probe for Pyrazine-Binding Clefts in Kinase or GPCR Targets

The combination of a pyrazine ether and a linear, flexible phenylpentanoyl tail makes this compound suitable as a screening probe for targets—such as certain kinases or GPCRs—that possess a lipophilic channel adjacent to a heterocycle-recognition site. Unlike the truncated morpholine or pyrimidine analogs, the pentanone spacer offers extended reach into hydrophobic sub-pockets [1].

Synthetic Intermediate for Parallel Library Construction

The free amide and unsubstituted pyrrolidine positions allow further functionalization (e.g., reduction, alkylation, or acylation). This makes it a versatile building block for generating small, focused libraries around the pyrazine-pyrrolidine-phenyl chemotype, a capability not offered by protected intermediates like the tert-butyl carbamate analog [1].

Physicochemical Benchmarking in CNS Drug Discovery Programs

With an XLogP3 of 2.6 and molecular weight of 325.4, the compound resides in the favorable CNS MPO range. It can serve as a reference point for measuring the impact of structural modifications on lipophilicity and permeability in programs targeting neurological indications, where morpholine or pyrimidine analogs may be too polar [1].

Quote Request

Request a Quote for 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.